molecular formula C14H20N4S2 B11208791 1,4-Bis-(2-methyl-thiazol-4-ylmethyl)-piperazine

1,4-Bis-(2-methyl-thiazol-4-ylmethyl)-piperazine

Cat. No.: B11208791
M. Wt: 308.5 g/mol
InChI Key: NNJHQLWZIXRUJB-UHFFFAOYSA-N
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Description

1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a compound that features a piperazine core substituted with two 2-methyl-1,3-thiazol-4-ylmethyl groups. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of continuous flow reactors and other advanced technologies to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole rings may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The thiazole rings can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to its specific substitution pattern and the presence of two thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N4S2

Molecular Weight

308.5 g/mol

IUPAC Name

2-methyl-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C14H20N4S2/c1-11-15-13(9-19-11)7-17-3-5-18(6-4-17)8-14-10-20-12(2)16-14/h9-10H,3-8H2,1-2H3

InChI Key

NNJHQLWZIXRUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)CC3=CSC(=N3)C

Origin of Product

United States

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